An In-depth Technical Guide to 2-(Cyclopropylamino)acetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Cyclopropylamino)acetic Acid: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)acetic acid (CAS No. 10294-18-5), a non-proteinogenic amino acid of significant interest in contemporary drug discovery and fine chemical synthesis. This document delves into the core chemical and physical properties of the molecule, outlines a robust laboratory-scale synthesis protocol, and explores its strategic application in medicinal chemistry. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block. The unique structural attributes conferred by the cyclopropyl moiety—namely metabolic stability and conformational rigidity—are discussed in the context of modern pharmaceutical design.
Molecular Identity and Physicochemical Properties
2-(Cyclopropylamino)acetic acid, also known as N-cyclopropylglycine, is a derivative of the simplest amino acid, glycine, featuring a cyclopropyl group attached to the nitrogen atom. This substitution introduces unique steric and electronic properties that are highly valued in synthetic applications.
Nomenclature and Structural Identifiers
-
IUPAC Name : 2-(cyclopropylamino)acetic acid[1]
-
CAS Number : 10294-18-5[1]
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Molecular Formula : C₅H₉NO₂[1]
-
Synonyms : N-cyclopropyl-glycine, Cyclopropylglycine[1]
Physicochemical Data
Quantitative physical data for 2-(Cyclopropylamino)acetic acid is not widely published. The values presented below are a combination of computed data and estimations based on structural analogues and established chemical principles. The molecule exists as a zwitterion under physiological pH.
| Property | Value / Description | Source(s) |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid, typical for small amino acids. | N/A (Inference) |
| Melting Point | Not experimentally determined in the literature reviewed. Expected to be >200 °C with decomposition, characteristic of amino acids. | N/A (Inference) |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents (e.g., hexane, dichloromethane). Its amphoteric, zwitterionic nature governs its solubility profile. | [2][3][4] |
| pKa¹ (Carboxylic Acid) | Estimated ~2.0 - 2.5. The electron-withdrawing effect of the adjacent protonated amine lowers the pKa compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.76). | [5][6] |
| pKa² (Ammonium) | Estimated ~9.5 - 10.5. Typical for the ammonium group of α-amino acids. | [5] |
| LogP (Computed) | -2.0 (XLogP3). This value indicates high hydrophilicity. | [1] |
Spectroscopic Characterization Profile
No publicly available experimental spectra were identified. The following sections describe the expected spectroscopic signatures based on the molecule's structure, providing a framework for characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly characteristic.
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-COOH Proton : A very broad singlet, typically observed between δ 10-13 ppm. Its visibility may depend on the solvent (e.g., D₂O exchange).
-
-NH- Proton : A broad signal, often coupled to the adjacent methine and methylene protons. Its chemical shift is variable and also subject to solvent exchange.
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α-Methylene Protons (-CH₂-) : A singlet or AB quartet around δ 3.5-4.0 ppm. The chemical environment is deshielded by the adjacent nitrogen and carbonyl groups.
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Cyclopropyl Methine Proton (-CH-) : A multiplet (tt or similar) expected around δ 2.2-2.6 ppm, coupled to the four methylene protons on the cyclopropyl ring.
-
Cyclopropyl Methylene Protons (-CH₂CH₂-) : Two distinct sets of multiplets in the upfield region, typically δ 0.4-0.9 ppm. These protons are diastereotopic and will show complex geminal and vicinal coupling.
¹³C NMR Spectroscopy
The carbon spectrum will provide clear signals for each unique carbon environment.
-
Carbonyl Carbon (-COO-) : Expected in the downfield region, δ 170-175 ppm.
-
α-Methylene Carbon (-CH₂-) : Expected around δ 50-55 ppm.
-
Cyclopropyl Methine Carbon (-CH-) : Expected around δ 30-35 ppm.
-
Cyclopropyl Methylene Carbons (-CH₂CH₂-) : Expected in the highly shielded (upfield) region, δ 3-10 ppm, a hallmark of the strained cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum is defined by the functional groups present.
-
O-H Stretch (Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
-
N-H Stretch (Secondary Amine) : A moderate, sharp peak around 3300-3500 cm⁻¹. This may be obscured by the broad O-H stretch.
-
C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹ for the methylene groups and a characteristic signal just above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.
-
C=O Stretch (Carbonyl) : A very strong, sharp absorption band around 1700-1730 cm⁻¹. In its zwitterionic form, this will be replaced by a carboxylate (-COO⁻) asymmetric stretch near 1600 cm⁻¹.
-
N-H Bend : A band around 1550-1650 cm⁻¹.
Mass Spectrometry
-
Electrospray Ionization (ESI) : In positive ion mode, the molecule will readily protonate to give an [M+H]⁺ ion at m/z 116.07. In negative ion mode, deprotonation will yield an [M-H]⁻ ion at m/z 114.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₉NO₂.
Synthesis and Manufacturing Pathway
2-(Cyclopropylamino)acetic acid is not naturally occurring and must be prepared synthetically. A common and reliable laboratory method is the N-alkylation of cyclopropylamine with an α-haloacetate ester, followed by saponification. This two-step, one-pot approach is efficient and utilizes readily available starting materials.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-(Cyclopropylamino)acetic acid.
Detailed Experimental Protocol
Objective: To synthesize 2-(Cyclopropylamino)acetic acid via N-alkylation and subsequent hydrolysis.
Materials:
-
Cyclopropylamine (1.0 equiv)
-
Ethyl bromoacetate (1.05 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Acetonitrile (ACS grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup (N-Alkylation):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 equiv) and acetonitrile.
-
Add cyclopropylamine (1.0 equiv) to the stirred suspension.
-
Slowly add ethyl bromoacetate (1.05 equiv) dropwise at room temperature. The slight excess ensures full consumption of the starting amine.
-
Causality: Potassium carbonate acts as a heterogeneous base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclopropylamine is consumed.
-
-
In-situ Saponification:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the crude residue (ethyl 2-(cyclopropylamino)acetate), add a 2M aqueous solution of sodium hydroxide (2.0 equiv).
-
Stir the mixture vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Causality: Saponification converts the ethyl ester to the sodium salt of the carboxylic acid, which is water-soluble, facilitating separation from any unreacted starting materials or organic byproducts.
-
-
Workup and Isolation:
-
Wash the aqueous solution with ethyl acetate (2 x volume) to remove any non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH ≈ 5-6 by the dropwise addition of concentrated HCl. The product will precipitate as a zwitterionic solid. The isoelectric point is targeted to minimize solubility.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful synthesis. The pH should be carefully controlled; excessive acid will form the fully protonated, more soluble hydrochloride salt.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water, followed by a small amount of cold ethyl acetate to aid drying.
-
Dry the product under vacuum to yield 2-(Cyclopropylamino)acetic acid as a white solid.
-
Chemical Reactivity and Derivatization
2-(Cyclopropylamino)acetic acid possesses two primary reactive centers: the secondary amine and the carboxylic acid. This bifunctionality makes it a versatile building block for more complex molecules.[8][9]
-
N-Acylation/Sulfonylation: The secondary amine can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These reactions are typically performed under basic conditions.
-
Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification with an alcohol and acid catalyst) or by activation with reagents like thionyl chloride (to form the acid chloride) followed by reaction with an alcohol.
-
Amide Coupling: The carboxylate is a key handle for peptide synthesis. It can be activated using standard coupling reagents (e.g., HBTU, EDC) and reacted with other amino acids or amines to form peptide bonds.
-
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones, although this is less common than its use as a nucleophile.
Role in Medicinal Chemistry and Drug Development
The incorporation of a cyclopropyl group is a well-established strategy in modern drug design to overcome common developmental roadblocks.[10] 2-(Cyclopropylamino)acetic acid serves as a key scaffold that imparts these benefits.
Strategic Advantages of the Cyclopropyl Moiety
The unique properties of the cyclopropyl ring—high s-character in its C-H bonds and ring strain—confer significant advantages.[11][12]
Caption: Key benefits of the cyclopropyl group in drug design.
-
Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain. This makes the group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target sterically accessible and electronically favorable C-H bonds.[13] Replacing a metabolically labile group (like an isopropyl or ethyl group) with a cyclopropyl ring can significantly increase a drug's half-life.[12]
-
Conformational Rigidity and Potency: The rigid, three-membered ring acts as a "conformational lock."[12] It restricts the rotational freedom of the molecule, which can pre-organize it into the optimal conformation for binding to a biological target. This reduces the entropic penalty of binding, often leading to a significant increase in potency and selectivity.[10][14]
-
Vectorial Properties: The planar and compact nature of the cyclopropyl ring allows it to explore chemical space in a well-defined manner, acting as a rigid linker or a non-classical phenyl ring bioisostere. This can help optimize interactions with receptor pockets.
Safety, Handling, and Storage
Hazard Identification: According to GHS classifications, 2-(Cyclopropylamino)acetic acid is considered an irritant.[1]
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Handling Protocols:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid breathing dust. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Cyclopropylamino)acetic acid is a high-value synthetic building block whose utility is firmly rooted in the advantageous physicochemical properties of the cyclopropyl group. Its bifunctional amino acid structure allows for straightforward incorporation into larger molecules, while the cyclopropyl moiety provides a proven tool for enhancing metabolic stability and conformational rigidity—two critical parameters in modern drug design. The synthetic route is scalable and robust, ensuring its accessibility for research and development. This guide provides the core technical knowledge required for scientists to effectively utilize this compound in their synthetic and medicinal chemistry programs.
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